n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a hexyl group at the nitrogen atom and a methyl group at the 7th position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The introduction of the hexyl group at the nitrogen atom and the methyl group at the 7th position can be carried out using alkylation reactions. Common reagents for these reactions include alkyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
7H-Pyrrolo[2,3-d]pyrimidin-4-amine: A core structure without the hexyl and methyl substitutions.
N-Methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A derivative with different substituents at the nitrogen atom.
Uniqueness
n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The hexyl group enhances its lipophilicity, potentially improving membrane permeability, while the methyl group at the 7th position may influence its binding affinity and selectivity for target molecules.
Properties
CAS No. |
21097-51-8 |
---|---|
Molecular Formula |
C13H20N4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-hexyl-7-methylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H20N4/c1-3-4-5-6-8-14-12-11-7-9-17(2)13(11)16-10-15-12/h7,9-10H,3-6,8H2,1-2H3,(H,14,15,16) |
InChI Key |
JNLKEQHRURVOCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=C2C=CN(C2=NC=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.